

Structure-Activity Relationship of 3-Phenyltoxoflavin Analogues: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	3-Phenyltoxoflavin	
Cat. No.:	B3051271	Get Quote

This guide provides a comparative analysis of the structure-activity relationship (SAR) of **3-Phenyltoxoflavin** analogues, focusing on their herbicidal properties. The information is intended for researchers, scientists, and professionals in the field of drug discovery and agrochemical development. While quantitative SAR data for these specific analogues is limited in the public domain, this guide synthesizes the available information to highlight key structural modifications that influence biological activity.

Herbicidal Activity of 3-Phenyltoxoflavin Analogues

A study by Ogawa et al. (2021) investigated the herbicidal activity of 23 toxoflavin analogues where various aromatic and heteroaromatic rings were introduced at the C-3 position.[1][2][3] The introduction of a phenyl group at this position was found to generally improve herbicidal activity compared to the parent toxoflavin.[1] The study evaluated these compounds under both paddy and upland field conditions against a variety of weed species.

The following table summarizes the qualitative herbicidal activity of selected 3-substituted toxoflavin analogues. The activity is represented by a rating system based on the visual assessment of weed control in the study.



Compound ID	R Group (Substitution on Phenyl Ring)	Paddy Field Herbicidal Activity (ECHCS, MOOVA, LIDPY)	Upland Field Herbicidal Activity (ECHCG, CHEAL, AMAVI)
Toxoflavin	-	+/-	+
1a	Phenyl	++	++
1b	2-Fluorophenyl	+/-	++
1c	3-Fluorophenyl	-	+
1d	4-Fluorophenyl	+	+
1h	2-Methylphenyl	+	+
1i	3-Methylphenyl	++	++
1 j	4-Methylphenyl	+	+
1k	2- Trifluoromethylphenyl	+++	+
1n	2-Methoxyphenyl	-	++
1p	4-Methoxyphenyl	-	++
1w	2-Thienyl	+++	+

Key:+++ Excellent, ++ High, + Moderate, +/- Slight, - Ineffective. Weed Species: ECHCS - Echinochloa crus-galli (paddy), MOOVA - Monochoria vaginalis, LIDPY - Lindernia procumbens, ECHCG - Echinochloa crus-galli (upland), CHEAL - Chenopodium album, AMAVI - Amaranthus viridis.[1]

Structure-Activity Relationship Summary

Based on the available data, the following SAR conclusions can be drawn:

• Introduction of a Phenyl Group: Replacing the methyl group at the C-3 position of toxoflavin with a phenyl ring (analogue 1a) generally enhances the herbicidal activity and broadens the spectrum of controlled weeds, particularly in upland conditions.[1]



- · Substitution on the Phenyl Ring:
 - Halogens: Fluorine substitution on the phenyl ring showed varied effects. A 2-fluoro substitution (1b) maintained high activity against upland weeds, while 3-fluoro (1c) and 4-fluoro (1d) substitutions were less effective.[1]
 - Methyl Group: The position of the methyl group influenced activity. A 3-methylphenyl group
 (1i) exhibited a broad herbicidal spectrum in both paddy and upland conditions.[1]
 - Trifluoromethyl Group: The introduction of a strongly electron-withdrawing trifluoromethyl group at the 2-position (1k) resulted in excellent herbicidal activity, particularly in paddy field conditions.[1]
 - Methoxy Group: Methoxy substitutions at the 2-position (1n) and 4-position (1p) led to a
 wide herbicidal spectrum against upland weeds.[1]
- Heteroaromatic Rings: Replacing the phenyl ring with a 2-thienyl group (1w) also resulted in excellent herbicidal activity in paddy fields.[1]

Experimental Protocols Synthesis of 3-Substituted Toxoflavin Analogues

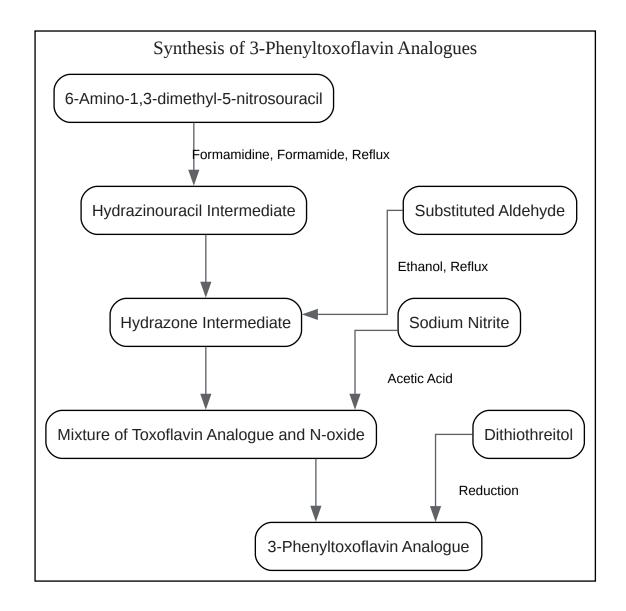
The synthesis of the 3-substituted toxoflavin analogues was performed in a two-step process as described by Ogawa et al. (2021).[1]

Step 1: Imine Formation A solution of 6-amino-1,3-dimethyl-5-nitrosouracil and formamidine is refluxed in formamide to yield 5-amino-1,6-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hydrazinouracil). This intermediate is then reacted with a substituted aldehyde in ethanol at reflux to form the corresponding hydrazone.

Step 2: Cyclization to Toxoflavin Analogues The hydrazone intermediate is dissolved in acetic acid and treated with an aqueous solution of sodium nitrite at low temperature. The resulting mixture, containing the desired toxoflavin analogue and its N-oxide, is then reduced with dithiothreitol to yield the final 3-substituted toxoflavin analogue.

A generalized workflow for the synthesis is depicted in the following diagram:





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Caption: Synthetic workflow for **3-Phenyltoxoflavin** analogues.

Herbicidal Activity Assay

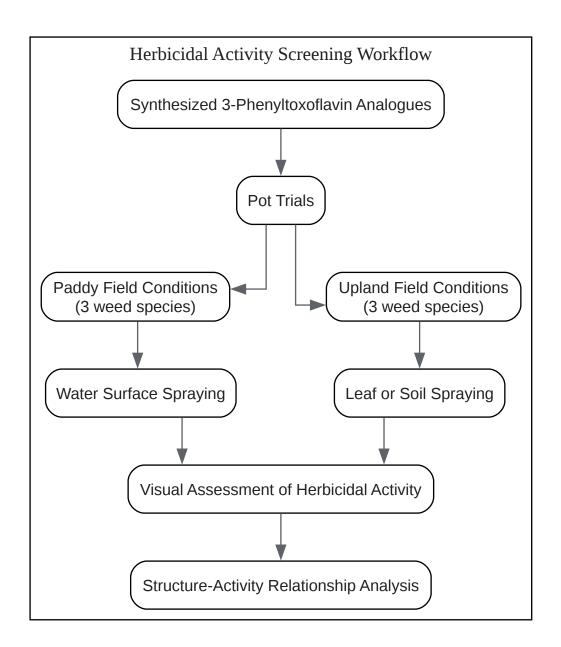
The herbicidal activity of the synthesized compounds was evaluated in pot trials under both paddy and upland field conditions.

 Paddy Field Conditions: Three weed species (Echinochloa crus-galli var. formosensis, Monochoria vaginalis, and Lindernia procumbens) were tested. The compounds were applied by water surface spraying.[1]



 Upland Field Conditions: Three different weed species (Echinochloa crus-galli var. crus-galli, Chenopodium album, and Amaranthus viridis) were evaluated. The application was performed by leaf or soil spraying.[1]

The following diagram illustrates the general workflow for the herbicidal activity screening:



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Caption: General workflow for herbicidal activity screening.



Proposed Mechanism of Action

Toxoflavin is known to be a potent electron transmitter that can bypass the electron transport chain, leading to the production of hydrogen peroxide and subsequent cellular damage.[1] While the specific signaling pathways affected by the **3-Phenyltoxoflavin** analogues in plants have not been elucidated in detail in the reviewed literature, it is hypothesized that they share a similar mechanism of action. This involves the interception of electrons from cellular reducing agents and their transfer to molecular oxygen, generating reactive oxygen species (ROS) that cause oxidative stress and ultimately lead to cell death.

The proposed general mechanism is illustrated below:



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